molecular formula C21H22Cl2N2O4 B12485762 Propyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12485762
M. Wt: 437.3 g/mol
InChI Key: ANDPZCWSTXZECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group, a dichlorobenzamido group, and a morpholinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and appropriate alcohols.

    Introduction of the Dichlorobenzamido Group: This step involves the reaction of the benzoate core with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Addition of the Propyl Group: The final step involves the alkylation of the benzoate core with propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the dichlorobenzamido group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted morpholinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Biology

    Biochemical Studies: The compound may be used to study enzyme interactions and inhibition mechanisms.

    Drug Development:

Medicine

    Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Polymer Synthesis: Utilization in the production of specialized polymers with desired characteristics.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidinyl group instead of a morpholinyl group.

    PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Contains a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The presence of the morpholinyl group in PROPYL 5-(3,4-DICHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may confer unique properties such as increased solubility, specific binding affinity, or distinct reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22Cl2N2O4

Molecular Weight

437.3 g/mol

IUPAC Name

propyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H22Cl2N2O4/c1-2-9-29-21(27)16-13-15(4-6-19(16)25-7-10-28-11-8-25)24-20(26)14-3-5-17(22)18(23)12-14/h3-6,12-13H,2,7-11H2,1H3,(H,24,26)

InChI Key

ANDPZCWSTXZECH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.